![molecular formula C19H20N4O B2574540 N-[2-(1H-Indol-3-yl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide CAS No. 2415629-86-4](/img/structure/B2574540.png)
N-[2-(1H-Indol-3-yl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide
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Overview
Description
N-[2-(1H-Indol-3-yl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide, commonly known as ITE, is a synthetic compound that has gained increasing attention in the scientific community due to its potential therapeutic applications. ITE belongs to the class of aryl hydrocarbon receptor (AhR) agonists, which are known to regulate various physiological processes.
Mechanism of Action
The mechanism of action of ITE involves the activation of the N-[2-(1H-Indol-3-yl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide, a ligand-activated transcription factor that regulates various physiological processes. Upon activation, the N-[2-(1H-Indol-3-yl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide translocates to the nucleus and binds to specific DNA sequences, leading to the transcription of target genes. The specific target genes regulated by ITE vary depending on the cell type and the tissue.
Biochemical and physiological effects:
ITE has been shown to have various biochemical and physiological effects, including the modulation of cell proliferation, apoptosis, and differentiation. ITE has also been shown to regulate the expression of various cytokines and chemokines, which are involved in inflammation and immune response.
Advantages and Limitations for Lab Experiments
One advantage of using ITE in lab experiments is its specificity for the N-[2-(1H-Indol-3-yl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide, which allows for the selective activation of this pathway. However, one limitation is the potential for off-target effects, which may complicate the interpretation of results.
Future Directions
Future research on ITE could focus on its potential therapeutic applications in various diseases, including cancer, inflammation, and immunological disorders. Additionally, the development of more specific and potent N-[2-(1H-Indol-3-yl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide agonists could lead to the identification of new therapeutic targets and the development of new drugs.
Synthesis Methods
ITE can be synthesized using a variety of methods, including the Pictet-Spengler reaction and the Ugi reaction. The Pictet-Spengler reaction involves the condensation of an indole and an aldehyde or ketone in the presence of a Lewis acid catalyst. The Ugi reaction, on the other hand, involves the reaction of an isocyanide, an aldehyde, an amine, and a carboxylic acid in the presence of a catalyst.
Scientific Research Applications
ITE has been shown to have potential therapeutic applications in various fields of research, including cancer, inflammation, and immunology. In cancer research, ITE has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and pancreatic cancer cells. Inflammation research has shown that ITE can reduce inflammation in various tissues, including the liver and the lungs. In immunology research, ITE has been shown to regulate the differentiation of immune cells and to modulate the immune response.
properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c24-19(18-11-13-5-1-3-7-16(13)22-23-18)20-10-9-14-12-21-17-8-4-2-6-15(14)17/h2,4,6,8,11-12,21H,1,3,5,7,9-10H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBBBUPWYYVRBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)C(=O)NCCC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-Indol-3-yl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide |
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